2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Overview

Description

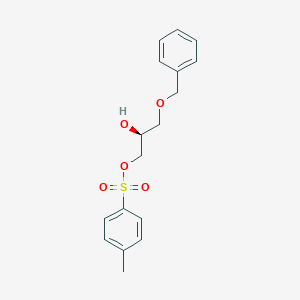

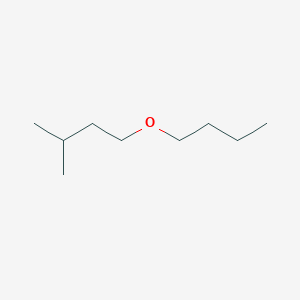

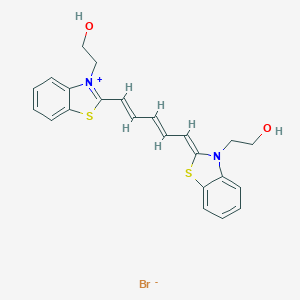

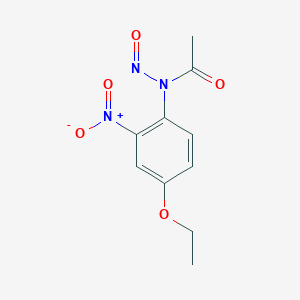

“2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide” is a chemical compound with the CAS Number: 54596-21-3 and a linear formula of C11H14BrNO2 . It has a molecular weight of 272.14 . The compound is typically stored at room temperature and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. The first step involves the use of thionyl chloride in toluene . The second step involves the use of sodium hydroxide (NaOH) in methanol under heating conditions .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide . The InChI code for this compound is 1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.14 . It appears as a white to yellow solid . It is typically stored at room temperature .Scientific Research Applications

Antioxidant Activity

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s ability to scavenge free radicals, reduce oxidative stress, and chelate metals makes it a potential candidate for therapeutic applications .

Antibacterial Properties

Research has indicated that benzamide derivatives exhibit antibacterial activity. This particular compound could be used to develop new antibacterial agents that target both gram-positive and gram-negative bacteria, which is essential in the fight against antibiotic-resistant strains .

Anticancer Potential

Benzamides, including 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , have shown promise in anticancer research. They can induce apoptosis in cancer cells and inhibit cell proliferation. This makes them potential candidates for cancer treatment, especially in cases where traditional chemotherapy is ineffective .

Anti-inflammatory Uses

The anti-inflammatory properties of benzamide derivatives make them suitable for research into treatments for inflammatory diseases. By modulating inflammatory pathways, they can help in the development of drugs to treat conditions like arthritis and inflammatory bowel disease .

Drug Discovery and Development

As a structural compound found in various biological molecules, this benzamide derivative can play a role in drug discovery. Its structural features can be utilized to design new drugs with improved efficacy and reduced side effects .

Industrial Applications

Beyond medical research, benzamide compounds have applications in industrial sectors. They can be used in the plastic and rubber industry, paper industry, and agriculture. Their chemical properties can enhance the quality and functionality of products in these industries .

Each of these applications demonstrates the versatility and potential of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in scientific research and industry. The compound’s diverse properties allow for its use in various fields, contributing to advancements in healthcare and technology. For further details on each application, including methodologies and results, the original research articles and reviews provide in-depth information .

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSDELHGKNCJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313103 | |

| Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

CAS RN |

54596-21-3 | |

| Record name | NSC266247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)